(2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid
Description
(2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid (CAS 1382136-96-0) is a boronic acid derivative with the molecular formula C₈H₁₀BFO₄S and a molecular weight of 232.03 g/mol. Its structure features a fluorine atom at the 2-position and a (methylsulfonyl)methyl group at the 4-position of the phenyl ring (Figure 1). This compound is typically stored under inert conditions (2–8°C) due to its sensitivity to moisture and oxidation . Its hazards include skin/eye irritation (H315, H319) and oral toxicity (H302), necessitating careful handling .
Properties
IUPAC Name |
[2-fluoro-4-(methylsulfonylmethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4S/c1-15(13,14)5-6-2-3-7(9(11)12)8(10)4-6/h2-4,11-12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEHWASMGRWGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CS(=O)(=O)C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the corresponding aryl halide, such as 2-fluoro-4-((methylsulfonyl)methyl)iodobenzene.
Borylation Reaction: The aryl halide undergoes a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.
Industrial Production Methods: Industrial production of (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluoro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted fluoro derivatives.
Scientific Research Applications
(2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical studies.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Position and Electronic Effects
2-Fluoro-4-(methylsulfonyl)phenylboronic Acid (CAS 648904-83-0)
- Molecular Formula : C₇H₈BFO₄S (MW 218.01)
- Key Differences: Lacks the methylene spacer between the phenyl ring and the methylsulfonyl group.
- Applications : Used in synthesizing kinase inhibitors and other bioactive molecules .
(3-Fluoro-4-(methylsulfonyl)phenyl)boronic Acid (CAS 1072951-41-7)
- Molecular Formula : C₇H₈BFO₄S (MW 218.01)
2-Fluoro-4-methylthiophenylboronic Acid (CAS 957060-84-3)
Functional Group Modifications
(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic Acid (CAS 1704064-24-3)
- Molecular Formula : C₁₂H₁₈BFN₂O₂ (MW 252.09)
- Key Differences : Incorporates a 4-methylpiperazinylmethyl group, introducing basic nitrogen atoms. This enhances solubility in acidic environments and may improve pharmacokinetic properties in drug candidates .
4-(Morpholinosulfonyl)phenylboronic Acid
- Key Differences : Features a morpholine ring attached via sulfonyl, increasing hydrogen-bonding capacity and polarity. Such modifications are critical for targeting enzymes like histone deacetylases (HDACs) .
Biological Activity
(2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid, also known as 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, is a boronic acid derivative with significant potential in medicinal chemistry and organic synthesis. This compound features a unique combination of functional groups, including a fluorine atom and a methylsulfonyl group, which may enhance its biological activity and reactivity. This article explores the biological activity of this compound, drawing from various research findings and case studies.
The molecular formula of (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid is CHBFOS, with a molecular weight of 218.01 g/mol. Its structure includes a phenyl ring substituted with fluorine and a methylsulfonyl group, which contribute to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | CHBFOS |
| Molecular Weight | 218.01 g/mol |
| Boiling Point | Not specified |
| Log P (Octanol-water partition) | 0.0 |
| Toxicity | Causes skin irritation |
Enzyme Inhibition
Research indicates that boronic acids can act as inhibitors for various enzymes, particularly serine proteases. The presence of the boron atom allows for reversible covalent bonding with hydroxyl groups in the active sites of these enzymes, potentially leading to inhibition of their activity . The unique functional groups in this compound may enhance its selectivity and potency against specific targets.
Medicinal Chemistry Applications
The incorporation of fluorine in drug design is a common strategy to improve pharmacokinetic properties and bioavailability. The methylsulfonyl group may also influence the interaction with biological targets, providing additional avenues for therapeutic development . Although direct studies on this compound's medicinal applications are sparse, its structural attributes suggest potential uses in drug development.
Case Studies
- Inhibition of TGF-β Receptors : A study involving structurally similar compounds demonstrated selective inhibition of TGF-β family receptor kinases using boronic acid derivatives. These compounds showed efficient cell membrane penetration and binding to ATP binding pockets in kinases . While not directly involving (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid, these findings suggest that similar compounds could exhibit comparable biological activities.
- Biomimetic Activities : Boronic acids have been explored for their biomimetic activities in CO hydration processes. Computational studies indicate that certain boron-containing compounds can catalyze reactions mimicking natural enzymatic processes . This highlights the potential for (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid to participate in similar catalytic mechanisms.
Q & A
Basic Research Questions
Synthesis and Purification Q: What are the recommended synthetic routes for preparing (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid, and how can purity be ensured? A: The compound is typically synthesized via sequential functionalization of a phenyl precursor. A plausible route involves:
- Step 1: Bromination or lithiation at the 4-position of a fluorobenzene derivative, followed by introduction of the methylsulfonylmethyl group via nucleophilic substitution or oxidation of a thioether intermediate.
- Step 2: Boronation using Miyaura borylation (Pd-catalyzed coupling with bis(pinacolato)diboron) or direct electrophilic borylation.
Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or flash chromatography with silica gel. Purity (>95%) should be confirmed by HPLC or LC-MS/MS, as described for boronic acid analysis in pharmaceutical contexts .
Stability and Handling Q: What precautions are necessary for handling and storing this compound? A: Boronic acids are prone to hydrolysis and oxidation. Store under inert atmosphere (argon) at 2–8°C in airtight containers. Avoid exposure to moisture; use anhydrous solvents (e.g., THF, DMF) for reactions. Stability tests under varying pH and temperature conditions are recommended, as sulfonyl groups may influence degradation pathways .
Advanced Research Questions
Cross-Coupling Reaction Optimization Q: How does the methylsulfonylmethyl substituent influence Suzuki-Miyaura coupling efficiency, and what catalyst systems are optimal? A: The electron-withdrawing methylsulfonyl group enhances electrophilicity of the boronic acid, improving oxidative addition to metal catalysts. However, steric hindrance may reduce coupling yields.
- Catalyst: NiCl₂(dppf) with Zn⁰ reductant outperforms Pd catalysts for aryl sulfonate coupling partners .
- Conditions: Use anhydrous K₃PO₄ (3 eq.) in THF/dioxane at 80–100°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Ligand Effects: Bulky ligands (e.g., dppf) suppress homocoupling side reactions .
Analytical Method Development Q: How can trace impurities (e.g., deprotected boronic acids) be quantified in reaction mixtures? A: Employ LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase (0.1% formic acid in water/acetonitrile). Validate the method per ICH guidelines:
- LOD/LOQ: ≤0.1 ppm for genotoxic impurities.
- Accuracy/Precision: Spike recovery (80–120%) and RSD ≤5% .
Solubility and Reactivity in Biphasic Systems Q: How does the methylsulfonyl group affect solubility in aqueous-organic biphasic reactions? A: The polar sulfonyl group increases water solubility compared to unsubstituted arylboronic acids. For transesterification or phase-transfer reactions, optimize solvent polarity (e.g., ethyl acetate/water) and pH (neutral to weakly basic). Compare with phenylboronic acid controls to assess reactivity differences .
Resolving Contradictory Data in Catalytic Studies Q: How to address inconsistent yields reported for Ni-catalyzed couplings of this compound? A: Variability often arises from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
